4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene
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Overview
Description
4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene: is a bicyclic compound with the following chemical formula:
C10H14
. It is also known by other names, such as 1-isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene , 2,4(10)-thujadiene , and dehydrosabinene .Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several methods, including cyclization reactions. One common route is the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The reaction proceeds under mild conditions and yields the desired bicyclic structure.
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: The double bond in the bicyclic system can undergo oxidation reactions.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Epoxides or diols.
- Reduction: Saturated derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with cellular targets and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
138711-37-2 |
---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-(1-phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H12O/c1-9(10-5-3-2-4-6-10)11-7-8-12-13(11)14-12/h2-8,12-13H,1H3 |
InChI Key |
BLXYPXPOGBNQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2C1O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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